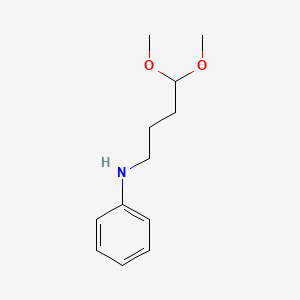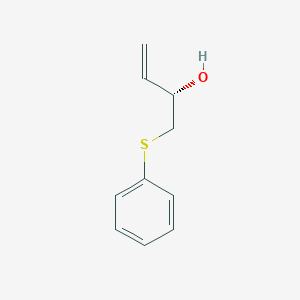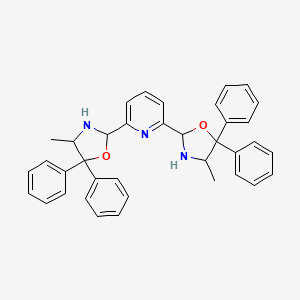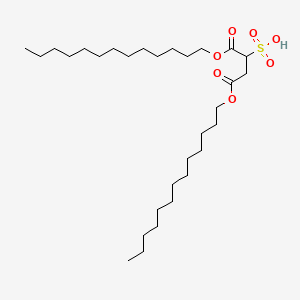
N-(4,4-Dimethoxybutyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,4-Dimethoxybutyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a butyl chain substituted with two methoxy groups at the fourth carbon, attached to an aniline moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-Dimethoxybutyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction where aniline reacts with 4,4-dimethoxybutyl chloride under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates .
化学反应分析
Types of Reactions
N-(4,4-Dimethoxybutyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while oxidation can produce quinone derivatives .
科学研究应用
N-(4,4-Dimethoxybutyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of N-(4,4-Dimethoxybutyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes and receptors, influencing cellular processes and pathways .
相似化合物的比较
Similar Compounds
- N-(tert-butyl)-4-methoxyaniline
- 4-methoxy-N-(tert-pentyl)aniline
- N-(1,1-dimethylethyl)-1-naphthalenamine
Uniqueness
N-(4,4-Dimethoxybutyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methoxy groups on the butyl chain enhances its solubility and reactivity compared to other aniline derivatives .
属性
CAS 编号 |
820209-44-7 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC 名称 |
N-(4,4-dimethoxybutyl)aniline |
InChI |
InChI=1S/C12H19NO2/c1-14-12(15-2)9-6-10-13-11-7-4-3-5-8-11/h3-5,7-8,12-13H,6,9-10H2,1-2H3 |
InChI 键 |
RLLHJLZSFJTADT-UHFFFAOYSA-N |
规范 SMILES |
COC(CCCNC1=CC=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol](/img/structure/B12514878.png)

![N-[(1E)-Butylidene]benzamide](/img/structure/B12514901.png)
![2,2'-[Methylenedi(4,1-phenylene)]diethanimidamide](/img/structure/B12514909.png)
![Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone](/img/structure/B12514910.png)


![(-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide](/img/structure/B12514925.png)



![tert-butyl N-[1-({3-[(tert-butyldiphenylsilyl)oxy]-1-(diphenylphosphanyl)butan-2-yl}carbamoyl)-2,2-dimethylpropyl]carbamate](/img/structure/B12514950.png)


